molecular formula C13H15Cl2NO B11172908 Azepan-1-yl(2,6-dichlorophenyl)methanone

Azepan-1-yl(2,6-dichlorophenyl)methanone

Cat. No.: B11172908
M. Wt: 272.17 g/mol
InChI Key: IRDDDZSVZDWIIT-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)azepane is a seven-membered heterocyclic compound featuring an azepane ring substituted with a 2,6-dichlorobenzoyl group. This compound is part of the broader class of azepane derivatives, which are known for their diverse applications in synthetic chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzoyl)azepane typically involves the acylation of azepane with 2,6-dichlorobenzoyl chloride. This reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of 1-(2,6-dichlorobenzoyl)azepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzoyl)azepane can undergo various chemical reactions, including:

    Oxidation: The azepane ring can be oxidized to form azepinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzoyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Azepine: Another seven-membered heterocyclic compound with similar structural features.

    Azepinone: An oxidized form of azepane with a carbonyl group.

    Benzazepine: A fused ring system combining benzene and azepine rings.

Uniqueness: 1-(2,6-Dichlorobenzoyl)azepane is unique due to the presence of the 2,6-dichlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

azepan-1-yl-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C13H15Cl2NO/c14-10-6-5-7-11(15)12(10)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2

InChI Key

IRDDDZSVZDWIIT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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